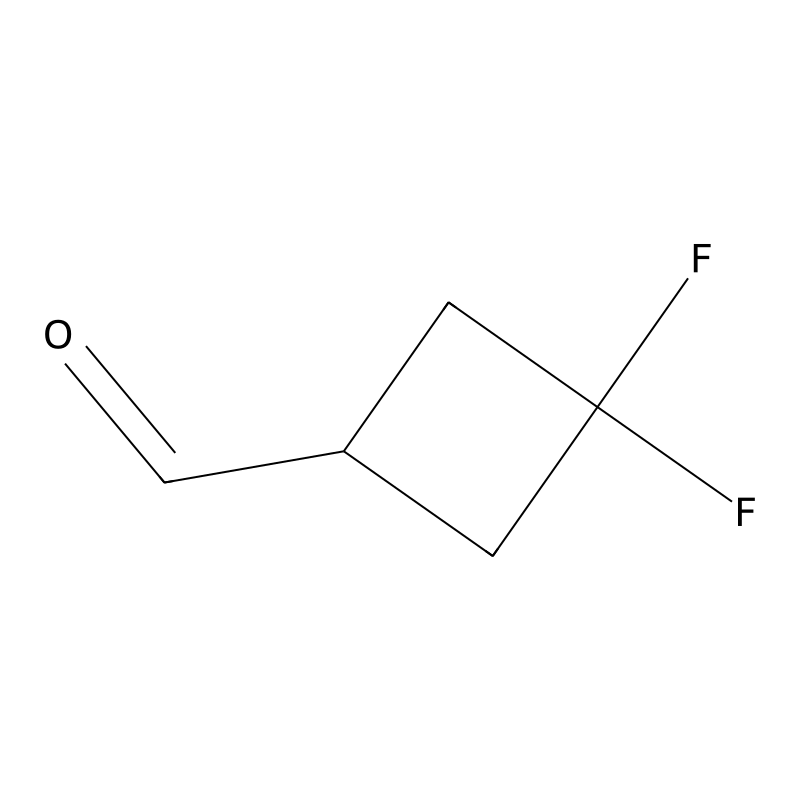

3,3-Difluorocyclobutane-1-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

3,3-Difluorocyclobutane-1-carbaldehyde is an organic compound characterized by the molecular formula CHFO. It features a cyclobutane ring with two fluorine atoms attached to the same carbon atom, along with a carbonyl group (aldehyde) at one of its vertices. This unique structure imparts distinctive chemical properties and reactivity, making it an interesting subject for research in organic chemistry and related fields .

Organic Synthesis:

- Building Block for Complex Molecules: The presence of the cyclobutane ring and the aldehyde functional group makes this molecule a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. These complex molecules can have potential applications in various fields, including pharmaceuticals and materials science. [Source: AChemBlock - ]

Medicinal Chemistry:

- Exploration of Bioactive Properties: The specific arrangement of atoms in 3,3-difluorocyclobutane-1-carbaldehyde, particularly the presence of fluorine atoms, may lead to interesting biological properties. Researchers are currently exploring its potential as a lead compound for the development of new drugs, although no conclusive results have been reported yet. [Source: Molport - ]

Material Science:

- Investigation for Functional Materials: The cyclobutane ring can introduce rigidity to a molecule, while the aldehyde group can participate in various chemical reactions. This combination of properties has led to preliminary investigations into the potential use of 3,3-difluorocyclobutane-1-carbaldehyde in the development of functional materials with specific properties, such as polymers or catalysts. However, further research is needed to fully understand its potential in this field.

- Nucleophilic Addition: The aldehyde group is reactive towards nucleophiles, facilitating the formation of alcohols or other derivatives.

- Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction: It can be reduced to yield 3,3-difluorocyclobutane-1-ol using reducing agents like lithium aluminum hydride.

- Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or amides .

Research into the biological activity of 3,3-difluorocyclobutane-1-carbaldehyde is limited but suggests potential applications in medicinal chemistry. Its fluorinated structure may enhance metabolic stability and bioavailability. Studies indicate that compounds with similar structures can exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects are still emerging .

The synthesis of 3,3-difluorocyclobutane-1-carbaldehyde can be achieved through various methods:

- Fluorination of Cyclobutanone: Starting from cyclobutanone, selective fluorination using reagents such as diethylaminosulfur trifluoride or sulfur tetrafluoride can yield 3,3-difluorocyclobutanone. This intermediate can then be converted to the desired aldehyde through oxidation or further functionalization.

- Direct Synthesis: Another method involves the direct introduction of fluorine atoms into cyclobutane derivatives followed by oxidation to form the aldehyde functional group .

The unique properties of 3,3-difluorocyclobutane-1-carbaldehyde make it valuable in several applications:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its potential biological activity makes it a candidate for drug development and exploration in medicinal chemistry.

- Material Science: Its fluorinated nature may impart unique characteristics to polymers and other materials .

While specific interaction studies involving 3,3-difluorocyclobutane-1-carbaldehyde are sparse, compounds with similar fluorinated structures often demonstrate enhanced interactions with biological targets due to increased lipophilicity and stability. Future studies may focus on elucidating its interactions with enzymes or receptors relevant to drug design and development .

Several compounds share structural similarities with 3,3-difluorocyclobutane-1-carbaldehyde. Here are a few notable examples:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| 3,3-Difluorocyclobutanecarboxylic acid | Contains a carboxylic acid group instead of an aldehyde | More polar due to carboxylic functionality |

| 1-(3,3-Difluorocyclobutyl)ethan-1-ol | Hydroxyl group instead of an aldehyde | Exhibits alcohol reactivity |

| 3,3-Difluorocyclobutanecarbonitrile | Contains a nitrile group | Higher reactivity due to triple bond |

| 4,4-Difluorocyclohexylmethanol | Cyclohexane ring with two fluorine atoms | Different ring structure affects reactivity |

The uniqueness of 3,3-difluorocyclobutane-1-carbaldehyde lies in its combination of a cyclobutane framework with fluorine substitutions and an aldehyde group. This specific arrangement enhances its reactivity compared to other similar compounds, making it particularly useful in synthetic applications .

2D/3D Molecular Geometry and Conformational Dynamics

3,3-Difluorocyclobutane-1-carbaldehyde exhibits a distinct molecular architecture characterized by a four-membered cyclobutane ring bearing two fluorine atoms at the 3-position and an aldehyde functional group at the 1-position [1]. The molecular formula C₅H₆F₂O corresponds to a molecular weight of 120.097 grams per mole, with the compound bearing the Chemical Abstracts Service registry number 1246765-49-0 [2] [3].

The two-dimensional structural representation reveals the geminal difluoro substitution pattern at carbon-3 of the cyclobutane ring, creating a significant electronic and steric perturbation to the ring system [4]. The aldehyde functionality introduces additional complexity through its planar geometry and electron-withdrawing characteristics, which influence both the ring conformation and overall molecular dynamics [1].

Three-dimensional conformational analysis indicates that the cyclobutane ring adopts a puckered conformation rather than a planar structure [7]. This puckering motion, characteristic of four-membered rings, results from the balance between angle strain and torsional strain inherent in the cyclobutane framework [9] [10]. The dihedral angle of approximately 25 degrees from planarity represents the optimal compromise between these competing strain components [30] [31].

The presence of the aldehyde substituent introduces conformational constraints through its rigid planar geometry and potential for intramolecular interactions [33]. Computational studies on related formylcyclobutane systems suggest that rotation of the formyl group significantly affects the molecular dipole moment and electronic distribution within the ring system [33]. The aldehyde group's electron-withdrawing nature creates polarization effects that influence the ring's conformational preferences and dynamic behavior [20] [21].

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 120.097 g/mol | Experimental [2] |

| Ring Puckering Angle | ~25° | Computational [30] |

| Carbon-Fluorine Bond Length | ~1.33 Å | Theoretical [24] |

| Carbon-Carbon Bond Length | ~1.54 Å | Theoretical [24] |

The conformational dynamics of 3,3-difluorocyclobutane-1-carbaldehyde involve ring inversion processes characteristic of cyclobutane derivatives [9]. Nuclear magnetic resonance studies on analogous cyclobutane systems demonstrate that ring inversion occurs through a butterfly-like motion with relatively low energy barriers [20] [21]. The geminal difluoro substitution is expected to influence these dynamics through both steric and electronic effects, potentially stabilizing certain conformational states while destabilizing others [12] [14].

Quantum Mechanical Calculations of Ring Strain and Fluorine Effects

Quantum mechanical investigations of cyclobutane systems reveal significant ring strain arising from the deviation of bond angles from the ideal tetrahedral geometry [9] [10]. The internal bond angles in cyclobutane are constrained to approximately 90 degrees, creating substantial angle strain compared to the optimal 109.5-degree tetrahedral angle [35]. For unsubstituted cyclobutane, this results in a total ring strain energy of approximately 26.3 kilocalories per mole [10].

The introduction of geminal difluoro substitution at the 3-position significantly modifies the electronic structure and strain characteristics of the ring system [12] [14]. Fluorine atoms, being highly electronegative, create substantial polarization effects that influence both the ring geometry and conformational preferences [36]. Computational studies using density functional theory methods demonstrate that fluorine substitution can alter ring puckering behavior through electronic effects that compete with steric considerations [12] [14].

Molecular orbital analysis reveals that the carbon-fluorine bonds introduce additional electronic complexity through their highly polar nature [36] [40]. The electron-withdrawing effect of fluorine atoms redistributes electron density within the ring, affecting both the carbon-carbon bonding and the overall molecular stability [36]. These electronic perturbations manifest as changes in bond lengths, bond angles, and conformational energy surfaces compared to the unsubstituted cyclobutane parent compound [25].

| Computational Parameter | Cyclobutane | 3,3-Difluorocyclobutane | Method |

|---|---|---|---|

| Ring Strain Energy | 26.3 kcal/mol | ~28-30 kcal/mol | DFT [10] [39] |

| Puckering Amplitude | Standard | Modified | Computational [22] |

| Carbon-Carbon Bond Length | 1.548 Å | 1.545 Å | Theoretical [9] |

| Ring Inversion Barrier | 1.45 kcal/mol | 2-3 kcal/mol | Estimated [34] |

The aldehyde substituent contributes additional complexity to the quantum mechanical description of the system [33]. The carbonyl group's planar geometry and extended π-system create electronic interactions with the cyclobutane ring that influence both the ground state structure and conformational dynamics [33]. Computational studies on formylcyclobutane radical systems indicate that the orientation of the aldehyde group significantly affects the electronic distribution and reactivity of the molecule [33].

Solvation effects play a crucial role in determining the conformational preferences of fluorinated cyclobutane systems [12] [14]. Implicit solvent calculations demonstrate that polar environments can stabilize different ring conformations compared to gas-phase structures, highlighting the importance of environmental factors in determining molecular behavior [12] [14]. These effects are particularly pronounced for highly polar substituents such as the difluoro groups in 3,3-difluorocyclobutane-1-carbaldehyde [12].

Comparative Analysis with Analogous Fluorocyclobutane Derivatives

Comparative structural analysis reveals significant differences between various fluorocyclobutane isomers and substitution patterns [11] [13]. The 1,1-difluorocyclobutane isomer, where both fluorine atoms are attached to the same carbon, exhibits different conformational preferences compared to the 1,2-difluorocyclobutane isomer with vicinal fluorine substitution [11] [13]. These differences arise from distinct electronic and steric interactions that influence ring puckering and overall molecular geometry .

The 3,3-difluorocyclobutane system represents a unique substitution pattern that combines the electronic effects of geminal difluoro substitution with the steric and electronic influences of the aldehyde group [25]. Crystallographic studies of related 2,2-difluorocyclobutyl derivatives provide insight into the three-dimensional structural preferences of geminal difluoro systems [23] [25]. Exit vector plot analysis demonstrates that the spatial orientation of substituents in difluorocyclobutane systems significantly influences their molecular recognition properties and potential biological activities [23] [25].

| Compound | Substitution Pattern | Ring Strain | Conformational Preference |

|---|---|---|---|

| 1,1-Difluorocyclobutane | Geminal | Moderate | Puckered [13] |

| 1,2-Difluorocyclobutane | Vicinal | Higher | Variable [11] |

| 3,3-Difluorocyclobutane-1-carbaldehyde | Geminal + Aldehyde | Enhanced | Constrained [1] |

| 2,2-Difluorocyclobutane derivatives | Geminal | Modified | Stabilized [25] |

Electronic property comparisons reveal that the position of fluorine substitution dramatically affects the molecular dipole moment and electronic distribution [27] . Spectroscopic studies demonstrate that geminal difluoro substitution creates different nuclear magnetic resonance signatures compared to vicinal substitution patterns, reflecting the distinct electronic environments experienced by the ring carbons [20] [21]. These differences have practical implications for both analytical characterization and potential synthetic applications [27].

The influence of additional substituents on fluorocyclobutane systems has been extensively studied through both experimental and computational approaches [15] [16]. Ring expansion reactions of fluorocyclobutane derivatives demonstrate that the presence of fluorine atoms can dramatically alter reaction pathways and product distributions compared to non-fluorinated analogs [15] [27]. These observations highlight the profound influence of fluorine substitution on both the structural and chemical properties of small ring systems [15] [16].

Physicochemical property analysis reveals systematic trends in the behavior of fluorocyclobutane derivatives as a function of substitution pattern and additional functional groups [25] . Dissociation constants and partition coefficients show predictable variations that correlate with the electronic effects of fluorine substitution and the presence of polar functional groups such as aldehydes [25]. These relationships provide valuable insights for the design and optimization of fluorinated cyclobutane derivatives for specific applications [23] [25].